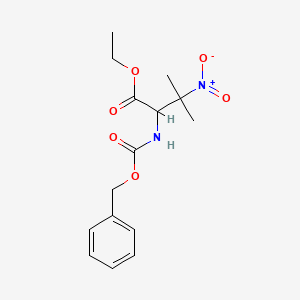
Ethyl2-(((benzyloxy)carbonyl)amino)-3-methyl-3-nitrobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, a nitro group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE typically involves multi-step organic reactions. One common method includes the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by nitration and esterification reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as benzyl chloroformate, nitric acid, and ethyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Substitution: The benzyloxycarbonyl group can be removed under hydrogenation conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrogen gas, Pd/C
Major Products
Oxidation: Amino derivatives
Reduction: Carboxylic acids
Substitution: Free amines
Scientific Research Applications
ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE involves its interaction with various molecular targets. The benzyloxycarbonyl group can protect the amino group during reactions, while the nitro group can participate in redox reactions. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with biological targets or participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROPROPANOATE
- ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROHEXANOATE
Uniqueness
ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions
Properties
Molecular Formula |
C15H20N2O6 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
ethyl 3-methyl-3-nitro-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C15H20N2O6/c1-4-22-13(18)12(15(2,3)17(20)21)16-14(19)23-10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3,(H,16,19) |
InChI Key |
NNNPRYDWBAUWGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)(C)[N+](=O)[O-])NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















